molecular formula C9H17NO3 B13464139 Rel-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate

Rel-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate

Cat. No.: B13464139
M. Wt: 187.24 g/mol
InChI Key: DVANSPXHTHSFEF-SFYZADRCSA-N
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Description

rac-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate: is a chemical compound with a specific stereochemistry, indicating the presence of both R and S enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of rac-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Optimized Conditions: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield carboxylic acids or ketones.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

rac-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    rac-ethyl (3R,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate: A similar compound with a different substitution pattern on the piperidine ring.

    rac-ethyl (3R,4R)-4-methoxypiperidine-3-carboxylate: Another related compound with a different functional group.

Uniqueness

rac-ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl (3R,4R)-3-methoxypiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO3/c1-3-13-9(11)7-4-5-10-6-8(7)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

DVANSPXHTHSFEF-SFYZADRCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCNC[C@@H]1OC

Canonical SMILES

CCOC(=O)C1CCNCC1OC

Origin of Product

United States

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